molecular formula C20H11NO2 B14277277 4-Nitrobenzo(e)pyrene CAS No. 134998-77-9

4-Nitrobenzo(e)pyrene

Cat. No.: B14277277
CAS No.: 134998-77-9
M. Wt: 297.3 g/mol
InChI Key: LNMWZEQIOGPZNO-UHFFFAOYSA-N
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Description

4-Nitrobenzo(e)pyrene is an organic compound with the molecular formula C20H11NO2. It belongs to the class of polycyclic aromatic hydrocarbons, which are composed of multiple aromatic rings fused together. This compound is a derivative of benzo(e)pyrene, where a nitro group is substituted at the fourth position. Polycyclic aromatic hydrocarbons, including this compound, are known for their environmental persistence and potential health hazards due to their carcinogenic and mutagenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted pyrenes, including 4-Nitrobenzo(e)pyrene, often involves indirect methods due to the challenges associated with direct substitution on the pyrene nucleus. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The production involves careful control of reaction conditions to ensure the desired substitution pattern and to minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzo(e)pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrobenzo(e)pyrene has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA, due to its potential mutagenic and carcinogenic effects.

    Medicine: Studied for its role in the development of cancer and other diseases, providing insights into the mechanisms of carcinogenesis.

    Industry: Utilized in the development of materials with specific electronic and photophysical properties

Mechanism of Action

The mechanism of action of 4-Nitrobenzo(e)pyrene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules. Key molecular targets and pathways include:

Comparison with Similar Compounds

4-Nitrobenzo(e)pyrene can be compared with other polycyclic aromatic hydrocarbons, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological systems.

Properties

CAS No.

134998-77-9

Molecular Formula

C20H11NO2

Molecular Weight

297.3 g/mol

IUPAC Name

4-nitrobenzo[e]pyrene

InChI

InChI=1S/C20H11NO2/c22-21(23)18-11-12-5-3-8-15-13-6-1-2-7-14(13)16-9-4-10-17(18)20(16)19(12)15/h1-11H

InChI Key

LNMWZEQIOGPZNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C(=CC5=C4C2=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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